Lamivudine sulfoxide is classified as a sulfoxide compound, formed through the oxidation of lamivudine. It can be identified by its various forms, including (R)-lamivudine sulfoxide and (3RS)-lamivudine sulfoxide. The compound is often encountered as an impurity during the production and storage of lamivudine.
The synthesis of lamivudine sulfoxide typically involves the asymmetric oxidation of lamivudine. Common methods include:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while ensuring precise control over reaction conditions. Biocatalytic methods are often preferred due to their high enantioselectivity and environmentally friendly profiles.
The structure of lamivudine sulfoxide features a sulfur atom bonded to an oxygen atom (sulfoxide functional group), which is critical for its biological activity. The compound's configuration can be represented as follows:
This structure allows lamivudine sulfoxide to interact effectively with biological macromolecules, influencing its pharmacological properties.
Lamivudine sulfoxide can undergo several chemical reactions:
Lamivudine sulfoxide functions primarily as a metabolite of lamivudine, maintaining some antiviral properties. Its mechanism involves:
Pharmacokinetic studies suggest that the action profile of lamivudine sulfoxide closely resembles that of its parent compound, contributing to its effectiveness in controlling viral infections.
Lamivudine sulfoxide exhibits several notable properties:
These properties are essential for its application in pharmaceutical formulations and research settings.
Lamivudine sulfoxide has diverse applications across various fields:
Lamivudine sulfoxide (C₈H₁₁N₃O₄S) is a chiral metabolite derived from the oxidation of the parent antiviral drug lamivudine (3TC). Its molecular structure features a distinct sulfoxide (-S=O) group introduced at the sulfur atom within the 1,3-oxathiolane ring, fundamentally altering its electronic and spatial properties compared to the thioether moiety in lamivudine. This oxidation creates a new stereogenic center at the sulfur atom, resulting in two possible enantiomers: (R)-sulfoxide (CAS 160552-54-5) and (S)-sulfoxide (CAS 160552-55-6), with the racemic mixture designated as Lamivudine sulfoxide (CAS 1235712-40-9) [4] [6] [9].
The absolute configuration of the oxathiolane ring carbons (2R,5S) is retained from the parent lamivudine molecule, but the sulfoxide oxygen adopts a specific orientation relative to this chiral framework. X-ray crystallographic analysis confirms that the sulfoxide group introduces significant pyramidalization at sulfur, with bond angles approximating 106° and a sulfur-oxygen bond length of ~1.45 Å, characteristic of sulfoxides [4] [9]. This structural perturbation profoundly influences the molecule's dipole moment, hydrogen-bonding capacity, and overall three-dimensional conformation compared to lamivudine. Nuclear magnetic resonance (NMR) studies, particularly NOESY and ROESY experiments, have elucidated the preferred conformations of both enantiomers in solution, revealing distinct spatial arrangements around the sulfoxide moiety that impact biological recognition [6] [10].
Compound Designation | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Chiral Elements |
---|---|---|---|---|
Lamivudine (Parent) | 134678-17-4 | C₈H₁₁N₃O₃S | 229.26 | (2R,5S)-1,3-oxathiolane ring |
Lamivudine Sulfoxide (Racemic) | 1235712-40-9 | C₈H₁₁N₃O₄S | 245.26 | (2R,5S)-oxathiolane + chiral sulfur |
(R)-Lamivudine Sulfoxide | 160552-54-5 | C₈H₁₁N₃O₄S | 245.26 | (2R,5S)-oxathiolane + (R)-sulfoxide |
(S)-Lamivudine Sulfoxide | 160552-55-6 | C₈H₁₁N₃O₄S | 245.26 | (2R,5S)-oxathiolane + (S)-sulfoxide |
Lamivudine sulfoxide exhibits distinct solubility characteristics compared to its parent compound. It demonstrates limited solubility in aqueous environments (~2-5 mg/mL in water at 25°C), requiring heating or sonication for dissolution. It is more readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO), where solubility exceeds 50 mg/mL, particularly when warmed [3] [9]. This behavior contrasts with lamivudine, which shows higher aqueous solubility (>70 mg/mL) due to its more polar thioether group and absence of the sulfoxide's directional dipole. The sulfoxide group significantly increases molecular polarity, reflected in its predicted density of 1.93 g/cm³ [9].
Thermal analysis reveals a defined melting point range for the racemic sulfoxide (247-250°C), indicative of a crystalline solid state [4]. The enantiomerically pure (R)-sulfoxide is also reported as a white to off-white solid [9] [10]. Stability studies indicate sensitivity to strong oxidizing and reducing agents due to the redox-labile sulfoxide functionality. While lamivudine is relatively stable under physiological conditions, the sulfoxide metabolite can undergo further enzymatic oxidation to the sulfone (particularly in the presence of hepatic flavin-containing monooxygenases) or potentially reduction back to the thioether, although the latter pathway is less significant in humans [5] [8]. Solid-state stability under recommended storage conditions (-20°C under inert atmosphere) is reported to exceed three years [9].
Crystallographic characterization of lamivudine sulfoxide confirms its molecular conformation. The 1,3-oxathiolane ring adopts a twist conformation, with the sulfoxide oxygen typically oriented pseudo-equatorially. The crystal packing is stabilized by an intricate network of hydrogen bonds involving the cytosine amino and carbonyl groups, the ring oxygen, the sulfoxide oxygen (acting as a weak acceptor), and the hydroxymethyl group. This hydrogen-bonding pattern differs from lamivudine crystals, primarily due to the enhanced hydrogen-bond acceptor capability introduced by the sulfoxide group [4] [10].
Property | Lamivudine | Lamivudine Sulfoxide (Racemic) | Key Implications |
---|---|---|---|
Molecular Weight | 229.26 g/mol | 245.26 g/mol | Increased mass due to oxygen addition |
Aqueous Solubility | >70 mg/mL (25°C) | ~2-5 mg/mL (25°C, requires heating) | Reduced solubility impacts analytical handling |
DMSO Solubility | Highly soluble | >50 mg/mL (with heating/sonication) | Preferred solvent for stock solutions |
Melting Point | 160-162°C (decomposes) | 247-250°C | Indicates crystalline nature |
pKa (Estimated) | Base: ~4.5 (cytosine N3) | Base: ~4.5; Weak Acid (S=O possible) | Altered charge state potential |
Major Stability Concern | Hydrolytic deamination | Redox sensitivity (further oxidation/reduction) | Handling requires inert atmosphere, antioxidants |
LogP (Predicted) | -1.3 to -0.9 | -1.0 to -0.5 | Slight increase in lipophilicity |
Lamivudine sulfoxide represents the primary oxidative metabolite of lamivudine, formed predominantly via hepatic sulfotransferases (e.g., ST1A1) and, to a lesser extent, flavin-containing monooxygenases (FMOs) [5] [8]. This metabolic pathway contrasts with the minimal hepatic metabolism observed for the parent lamivudine, which is predominantly excreted unchanged renally (~70% of dose). Quantitative studies in humans indicate that approximately 5-10% of an administered lamivudine dose undergoes conversion to the trans-sulfoxide metabolite, which is subsequently excreted in urine [3] [8]. While lamivudine sulfoxide is the major metabolite, further oxidation yields lamivudine sulfone, albeit in trace amounts under normal therapeutic exposure. No other significant phase I metabolites (e.g., products of cytosine ring metabolism) are routinely detected in humans [5] [8].
Structurally, the introduction of the sulfoxide group profoundly impacts molecular recognition by biological targets. While lamivudine acts as a potent nucleoside reverse transcriptase inhibitor (NRTI) after intracellular phosphorylation to its active triphosphate form (3TC-TP), lamivudine sulfoxide exhibits significantly reduced affinity for viral polymerases. In vitro studies suggest its antiviral potency against HIV-1 and HBV is substantially diminished compared to the parent drug, though it may retain partial activity depending on the viral strain and cell type [4] [6]. This reduced activity stems from inefficient intracellular phosphorylation and/or poorer recognition of the resulting triphosphate analog by the reverse transcriptase enzyme, potentially due to steric hindrance or altered hydrogen-bonding patterns introduced by the sulfoxide [4].
Analytically, lamivudine sulfoxide is readily distinguishable from lamivudine and other metabolites. Reverse-phase HPLC methods effectively separate the parent drug, the (R)- and (S)-sulfoxide enantiomers, and the sulfone based on polarity differences, with the sulfoxide eluting before lamivudine due to its increased polarity. Mass spectrometric detection provides definitive identification: Lamivudine sulfoxide exhibits a characteristic [M+H]+ ion at m/z 246.06 (C₈H₁₂N₃O₄S⁺), 16 Da higher than lamivudine ([M+H]+ at m/z 230.06, C₈H₁₂N₃O₃S⁺), corresponding to the addition of an oxygen atom [8] [10]. Further fragmentation in tandem MS yields diagnostic ions, notably loss of H₂SO (m/z 164) or the cytosine moiety. Chiral chromatographic methods, often using polysaccharide-based columns, are required to resolve the (R)- and (S)-sulfoxide enantiomers for stereospecific pharmacokinetic studies or as reference standards for impurity control [9] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7